4-Methylthiomorpholin-3-one
Description
4-Methylthiomorpholin-3-one is a sulfur-containing heterocyclic compound characterized by a six-membered thiomorpholine ring with a ketone group at position 3 and a methyl substituent at position 2. The sulfur atom in the thiomorpholine ring confers distinct electronic and lipophilic properties compared to oxygen-containing morpholinone analogs, influencing solubility, metabolic stability, and target binding .
Properties
CAS No. |
75469-02-2 |
|---|---|
Molecular Formula |
C5H9NOS |
Molecular Weight |
131.20 g/mol |
IUPAC Name |
4-methylthiomorpholin-3-one |
InChI |
InChI=1S/C5H9NOS/c1-6-2-3-8-4-5(6)7/h2-4H2,1H3 |
InChI Key |
ZANHDXOCLSUSLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCSCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
4-(3-Fluoro-4-nitrophenyl)morpholin-3-one
- Structure : Morpholin-3-one core with a 3-fluoro-4-nitrophenyl substituent.
- Key Features: The electron-withdrawing nitro and fluoro groups enhance electrophilicity, making this compound reactive in nucleophilic substitution or catalytic coupling reactions. The morpholinone oxygen increases polarity compared to thiomorpholinone derivatives.
- Applications: Potential intermediate in synthesizing fluorinated pharmaceuticals or agrochemicals .
4-Methoxy-3-(thiomorpholinomethyl)benzaldehyde hydrochloride
- Structure: Benzaldehyde substituted with a thiomorpholinomethyl group at position 3 and methoxy at position 4, as a hydrochloride salt.
- Key Features : The thiomorpholine moiety improves lipid solubility, while the hydrochloride salt enhances aqueous solubility. The aldehyde group enables further derivatization (e.g., Schiff base formation).
- Applications : Likely used in drug discovery for covalent inhibitor design .
Example 62 (Pyrazolo-Pyrimidine-Chromenone Hybrid)
- Structure : Combines pyrazolo[3,4-d]pyrimidine, chromen-4-one, and 5-methylthiophene moieties.
- Key Features: The thiomorpholinone analog here is part of a larger kinase inhibitor scaffold. The methylthiophene group enhances hydrophobic interactions with target proteins.
- Physical Data : Melting point 227–230°C; molecular weight 560.2 g/mol .
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 4-Methylthiomorpholin-3-one* | C₅H₉NOS | 131.2 | Not reported | Thiomorpholinone, methyl |
| 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one | C₁₀H₉FN₂O₄ | 240.2 | Not reported | Morpholinone, nitro, fluoro |
| 4-Methoxy-3-(thiomorpholinomethyl)benzaldehyde·HCl | C₁₃H₁₈ClNO₂S | 287.8 | Not reported | Thiomorpholine, benzaldehyde, methoxy |
| Example 62 (Hybrid compound) | C₂₈H₂₀F₂N₄O₂S | 560.2 | 227–230 | Pyrazolo-pyrimidine, chromenone, thiophene |
*Theoretical data for 4-Methylthiomorpholin-3-one inferred from analogs.
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